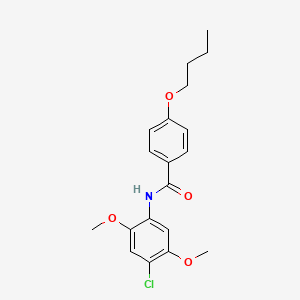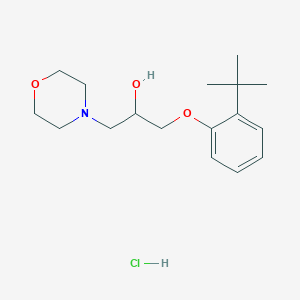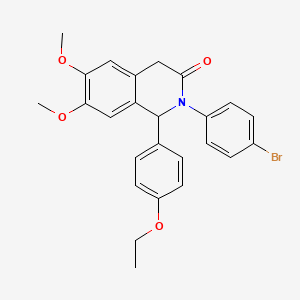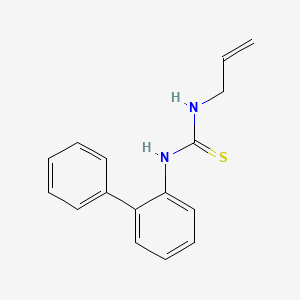![molecular formula C10H16N2O4S B5149917 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B5149917.png)
5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid, also known as THIP, is a potent agonist of GABA receptors. It was first synthesized in the 1960s and has since been studied extensively for its potential therapeutic applications.
Wirkmechanismus
5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid acts as an agonist of GABA receptors, specifically the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the activation of GABA-A receptors leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability. This compound enhances the effects of GABA on the GABA-A receptor, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the binding of GABA to GABA-A receptors, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This compound has also been shown to increase the activity of the GABAergic system, leading to an overall increase in inhibitory neurotransmission. In addition, this compound has been shown to have sedative and anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid is a potent agonist of GABA receptors and has been shown to have a number of potential therapeutic applications. However, there are some limitations to its use in lab experiments. This compound has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its effects over longer periods of time. In addition, this compound has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Zukünftige Richtungen
There are a number of potential future directions for the study of 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid. One area of interest is the potential use of this compound in the treatment of anxiety disorders. This compound has been shown to have anxiolytic effects in animal models, and further research is needed to determine its potential efficacy in humans. Another area of interest is the potential use of this compound in the treatment of alcohol withdrawal syndrome. This compound has been shown to have anticonvulsant effects and may be useful in treating the seizures associated with alcohol withdrawal. Finally, further research is needed to determine the potential long-term effects of this compound on the GABAergic system and its overall safety profile.
Synthesemethoden
The synthesis of 5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form the thieno[3,4-d]imidazole ring. The final step involves the reaction of the thieno[3,4-d]imidazole with pentanoic acid in the presence of acetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. This compound has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, insomnia, and anxiety disorders.
Eigenschaften
IUPAC Name |
5-(3a-hydroxy-2-oxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c13-7(14)4-2-1-3-6-8-10(16,5-17-6)12-9(15)11-8/h6,8,16H,1-5H2,(H,13,14)(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLAHFUXOLMFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C(S1)CCCCC(=O)O)NC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5149847.png)
![3-allyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B5149860.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-[(5-methyl-2-pyrazinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5149864.png)
![ethyl [2,2,2-trifluoro-1-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5149867.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149886.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5149894.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149899.png)


![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5149922.png)
![4-methylbenzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5149926.png)
